molecular formula C11H14FNO4S B11724050 methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate

methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate

Cat. No.: B11724050
M. Wt: 275.30 g/mol
InChI Key: XFTMMHUKJZMTDH-QMMMGPOBSA-N
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Description

Methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group attached to a methanesulfonamido moiety, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and methanesulfonyl chloride.

    Formation of Methanesulfonamide: 4-Fluoroaniline reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-fluorophenyl)methanesulfonamide.

    Esterification: The resulting N-(4-fluorophenyl)methanesulfonamide is then subjected to esterification with methyl (2S)-2-bromopropanoate in the presence of a suitable catalyst (e.g., potassium carbonate) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The methanesulfonamido moiety can also contribute to the compound’s overall pharmacological profile by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[N-ethyl(4-fluorophenyl)methanesulfonamido]propanoate
  • Methyl 2-[N-(4-chlorophenyl)methanesulfonamido]propanoate
  • Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate

Uniqueness

Methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

methyl (2S)-2-(4-fluoro-N-methylsulfonylanilino)propanoate

InChI

InChI=1S/C11H14FNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-9(12)5-7-10/h4-8H,1-3H3/t8-/m0/s1

InChI Key

XFTMMHUKJZMTDH-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)N(C1=CC=C(C=C1)F)S(=O)(=O)C

Canonical SMILES

CC(C(=O)OC)N(C1=CC=C(C=C1)F)S(=O)(=O)C

Origin of Product

United States

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